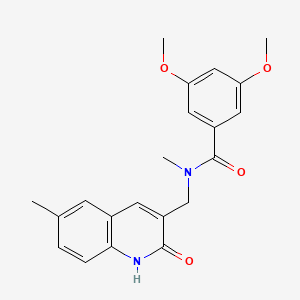
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as MTOA, is a compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biochemistry.
Mechanism of Action
The mechanism of action of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide involves the formation of a chelate complex with metal ions. The oxadiazole and phenyl rings of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide bind to the metal ion, resulting in a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect the presence of metal ions in a sample.
Biochemical and Physiological Effects:
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is its high selectivity for copper ions, which makes it a useful tool for detecting these ions in complex samples. However, N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has some limitations, including its relatively low quantum yield and its sensitivity to pH changes.
Future Directions
There are several potential future directions for the study of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of interest is the development of new fluorescent probes based on the structure of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide that can detect other metal ions. Another potential direction is the investigation of the antioxidant properties of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide and its potential use as a therapeutic agent for oxidative stress-related diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Synthesis Methods
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 3-amino-5-methylphenylboronic acid with 3-nitrobenzoyl chloride to form 3-(3-nitrobenzoylamino)-5-methylphenylboronic acid. This compound is then reacted with thionyl chloride to form 3-(3-chlorobenzoylamino)-5-methylphenylboronic acid, which is subsequently reacted with 2-amino-5-methyl-1,3,4-oxadiazole to form N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide.
Scientific Research Applications
N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been widely studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. N-(3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been shown to selectively detect copper ions in water, making it a promising candidate for environmental monitoring and industrial applications.
properties
IUPAC Name |
2,2-dimethyl-N-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-5-8-14(11-13)17-22-18(25-23-17)15-9-6-10-16(12-15)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNXHWBAIVELTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(5-chloro-2-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713607.png)






![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)